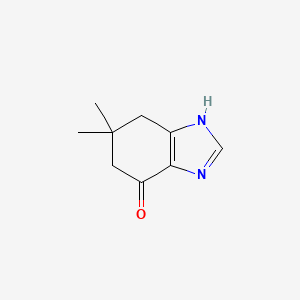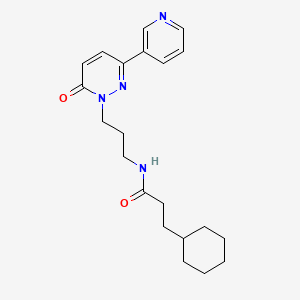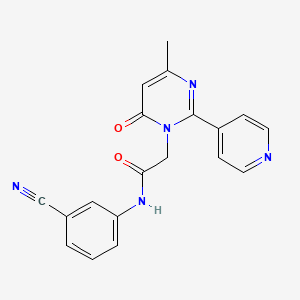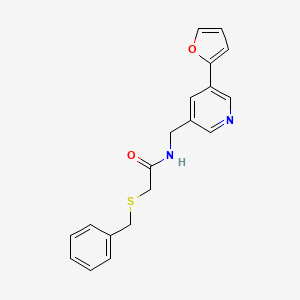
6,6-dimetil-4,5,6,7-tetrahidro-1H-1,3-benzodiazol-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one is a derivative within the benzimidazole class, which is known for its biological activity and potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related benzimidazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest due to their pharmacological potential. For instance, the synthesis of TIBO derivatives, which are structurally related to benzimidazoles, has been explored for their anti-HIV-1 activity. These compounds are synthesized through various substitutions at different positions on the benzimidazole ring system, which can significantly affect their biological activity . Similarly, the synthesis of other benzimidazole derivatives, such as 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, involves the use of analytical techniques and theoretical calculations to characterize the final products . These methods and findings could be applied to the synthesis of 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, suggesting that substitutions on the benzimidazole ring are crucial for obtaining the desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. An X-ray diffraction study has been used to verify the molecular structure of a tetrahydrobis-benzimidazodiazocine derivative . This technique could similarly be applied to determine the precise molecular structure of 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one. Theoretical characterization, such as Density Functional Theory (DFT) calculations, also provides insights into the geometry, energy, and charge distributions of benzimidazole derivatives . These analyses are essential for understanding how structural variations can influence the stability and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives is influenced by their molecular structure. The papers provided do not detail specific chemical reactions involving 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, but they do discuss the reactivity of similar compounds. For example, the presence of substituents on the benzimidazole ring can affect the electron distribution and, consequently, the reactivity of the molecule . Understanding the reactivity patterns of related compounds can help predict the types of chemical reactions that 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are determined by their molecular structure. For instance, the presence of methyl groups and the specific arrangement of atoms within the molecule can influence properties such as stability, decomposition points, and electronic properties . Theoretical calculations, such as those performed using DFT, can predict various properties, including dipole moments and energy band gaps, which are indicative of how a compound might behave under different physical conditions . These properties are essential for the development of benzimidazole derivatives as pharmaceutical agents.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados de imidazol, como los , han demostrado poseer propiedades antimicrobianas . Pueden inhibir el crecimiento de bacterias y otros microorganismos, lo que los convierte en potencialmente útiles en el tratamiento de diversas enfermedades infecciosas .
Actividad antiviral
Estos compuestos también muestran actividades antivirales . Pueden interferir con la replicación de los virus, lo que podría hacerlos valiosos en el desarrollo de nuevos fármacos antivirales .
Actividad anticancerígena
Los derivados de imidazol se han estudiado por sus posibles efectos anticancerígenos . Pueden inhibir el crecimiento de las células cancerosas, lo que sugiere un posible papel en la terapia del cáncer .
Actividad antifúngica
Estos compuestos han demostrado propiedades antifúngicas . Pueden inhibir el crecimiento de los hongos, lo que podría ser beneficioso en el tratamiento de infecciones fúngicas .
Actividad antiinflamatoria
Los derivados de imidazol han mostrado actividades antiinflamatorias . Pueden reducir la inflamación, lo que podría ser útil en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Actividad antidiabética
Se ha encontrado que estos compuestos exhiben propiedades antidiabéticas . Pueden ayudar a regular los niveles de azúcar en la sangre, lo que podría hacerlos valiosos en el manejo de la diabetes .
Mecanismo De Acción
Target of Action
Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazoles are generally known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their function .
Biochemical Pathways
Benzimidazoles are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazoles are generally known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzimidazoles .
Propiedades
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWPAQERHHKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)



![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)
![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)


![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)
